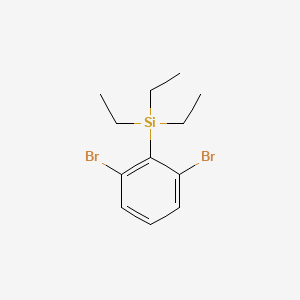
Silane, (2,6-dibromophenyl)triethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (2,6-dibromophenyl)triethyl- is an organosilicon compound with the molecular formula C12H18Br2Si and a molecular weight of 350.168. This compound is characterized by the presence of a silicon atom bonded to a 2,6-dibromophenyl group and three ethyl groups. It is commonly used in various chemical reactions and industrial applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2,6-dibromophenyl)triethyl- typically involves the reaction of triethylsilane with 2,6-dibromophenyl chloride in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of Silane, (2,6-dibromophenyl)triethyl- follows a similar synthetic route but on a larger scale. The reaction is conducted in a reactor equipped with temperature control and stirring mechanisms. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Silane, (2,6-dibromophenyl)triethyl- undergoes several types of chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated organic compounds.
Reduction: The silicon-hydrogen bond in Silane, (2,6-dibromophenyl)triethyl- can act as a reducing agent in various organic reactions
Common Reagents and Conditions
Hydrosilylation: Typically requires a transition metal catalyst such as platinum or rhodium. The reaction is carried out at room temperature or slightly elevated temperatures.
Reduction: Commonly uses reagents like lithium aluminum hydride or sodium borohydride under mild conditions
Major Products
Hydrosilylation: Produces organosilicon compounds with new carbon-silicon bonds.
Reduction: Yields reduced organic compounds, often with the formation of silyl ethers
Aplicaciones Científicas De Investigación
Silane, (2,6-dibromophenyl)triethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation and reduction reactions.
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of Silane, (2,6-dibromophenyl)triethyl- involves the reactivity of the silicon-hydrogen bond. In hydrosilylation reactions, the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, forming new carbon-silicon bonds. In reduction reactions, the silicon-hydrogen bond donates hydrogen atoms to reduce various organic functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Triethylsilane: A simpler trialkylsilane with similar reactivity but lacks the 2,6-dibromophenyl group.
Phenylsilane: Contains a phenyl group instead of the 2,6-dibromophenyl group, resulting in different reactivity and applications .
Uniqueness
Silane, (2,6-dibromophenyl)triethyl- is unique due to the presence of the 2,6-dibromophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other silanes may not be as effective .
Propiedades
Número CAS |
650598-46-2 |
|---|---|
Fórmula molecular |
C12H18Br2Si |
Peso molecular |
350.16 g/mol |
Nombre IUPAC |
(2,6-dibromophenyl)-triethylsilane |
InChI |
InChI=1S/C12H18Br2Si/c1-4-15(5-2,6-3)12-10(13)8-7-9-11(12)14/h7-9H,4-6H2,1-3H3 |
Clave InChI |
YEBAJRWBSFLCOW-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C1=C(C=CC=C1Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


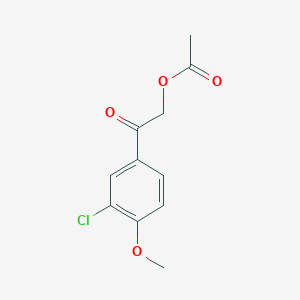
![5H-Oxazolo[4,5-h][3]benzazepine, 6,7,8,9-tetrahydro-2-methyl-7-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-](/img/structure/B12588042.png)
propanedinitrile](/img/structure/B12588053.png)
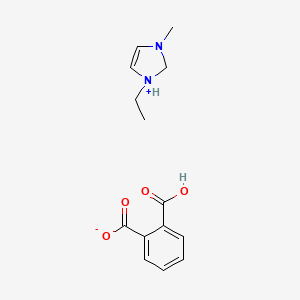
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12588067.png)
![Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane](/img/structure/B12588080.png)
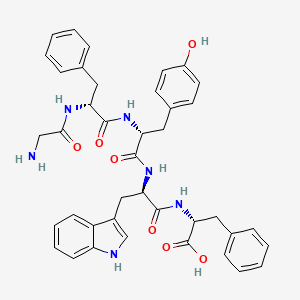
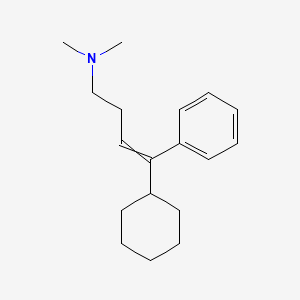
![4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine](/img/structure/B12588102.png)
![1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene](/img/structure/B12588107.png)
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(2-furylmethyl)acetamide](/img/structure/B12588121.png)
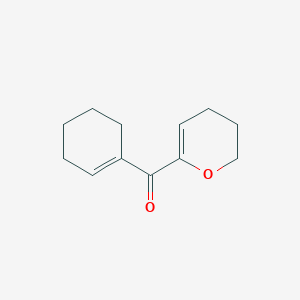

![3H-Naphtho[2,1-b]pyran, 3,3'-(1,4-phenylene)bis[3-phenyl-](/img/structure/B12588130.png)
